N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine
Brand Name: Vulcanchem
CAS No.: 893570-43-9
VCID: VC21300390
InChI: InChI=1S/C12H17NO/c1-3-8-13-10-11-6-5-7-12(9-11)14-4-2/h3,5-7,9,13H,1,4,8,10H2,2H3
SMILES: CCOC1=CC=CC(=C1)CNCC=C
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol

N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine

CAS No.: 893570-43-9

Cat. No.: VC21300390

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine - 893570-43-9

Specification

CAS No. 893570-43-9
Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
IUPAC Name N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine
Standard InChI InChI=1S/C12H17NO/c1-3-8-13-10-11-6-5-7-12(9-11)14-4-2/h3,5-7,9,13H,1,4,8,10H2,2H3
Standard InChI Key BBRAQQGHNHYVAI-UHFFFAOYSA-N
SMILES CCOC1=CC=CC(=C1)CNCC=C
Canonical SMILES CCOC1=CC=CC(=C1)CNCC=C

Introduction

Chemical Structure and Identification

Structural Features

N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine contains several key structural components:

  • A secondary amine nitrogen atom

  • An allyl group (prop-2-en-1) attached to the nitrogen

  • A 3-ethoxyphenyl group connected via a methylene bridge

  • A meta-positioned ethoxy substituent on the aromatic ring

The structural formula represents a molecule with multiple functional groups that contribute to its chemical behavior and reactivity. The presence of both the allyl group and the aromatic ring with an ethoxy substituent creates a compound with diverse chemical reactivity potential.

Chemical Identifiers

The compound can be identified through various chemical nomenclature systems:

Identifier TypeValue
IUPAC NameN-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine
Molecular FormulaC₁₂H₁₇NO
CAS Number893570-43-9
Molecular Weight191.27 g/mol

Physical and Chemical Properties

Physical State and Appearance

Based on its molecular structure and the properties of similar compounds, N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine would likely exist as a colorless to pale yellow liquid at room temperature and standard pressure.

Solubility Properties

The compound contains both hydrophobic (aromatic ring, ethoxy group, allyl chain) and hydrophilic (amine) moieties, giving it distinctive solubility characteristics:

Solvent TypeExpected Solubility
WaterPoor to moderate
Alcohols (methanol, ethanol)Good
EthersExcellent
HydrocarbonsModerate
Chlorinated solventsGood
Dilute acidsExcellent (forms water-soluble salts)

Estimated Physical Properties

PropertyEstimated ValueBasis for Estimation
Physical state at 25°CLiquidBased on similar amines
Density0.9-1.1 g/mLTypical for aromatic amines
Boiling point280-300°C (at 760 mmHg)Estimated from similar structures
Flash point90-110°CBased on comparable compounds
Log P (octanol/water)2.5-3.5Estimated based on functional groups
pKa9.5-10.5Typical range for secondary amines

Spectroscopic Characteristics

Compounds of this structural class typically exhibit characteristic spectroscopic features that would be expected for N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine:

Infrared Spectroscopy (IR)

Functional GroupExpected Absorption (cm⁻¹)
N-H stretching3300-3400
Aromatic C-H stretching3000-3100
Aliphatic C-H stretching2850-2950
C=C stretching (allyl)1640-1660
C-N stretching1200-1350
C-O-C stretching (ethoxy)1050-1150
Aromatic ring vibrations1450-1600

Nuclear Magnetic Resonance (NMR)

Predicted proton NMR signals would include:

  • Aromatic protons (6.7-7.3 ppm)

  • Ethoxy methylene (-OCH₂-) protons (3.9-4.1 ppm)

  • Ethoxy methyl (-CH₃) protons (1.3-1.5 ppm)

  • Benzylic methylene protons (-CH₂-N) (3.6-3.8 ppm)

  • Allyl methylene protons (N-CH₂-CH=) (3.1-3.3 ppm)

  • Allyl methine proton (=CH-) (5.7-5.9 ppm)

  • Allyl terminal methylene protons (=CH₂) (5.0-5.3 ppm)

  • Amine proton (N-H) (1.5-2.0 ppm, broad)

Synthesis and Preparation Methods

Theoretical Synthetic Routes

Several synthetic approaches could be employed to prepare N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine:

Reductive Amination

A potential synthesis route would involve reductive amination between 3-ethoxybenzaldehyde and allylamine, followed by reduction with a suitable reducing agent.

The reaction scheme would involve:

  • Formation of a Schiff base (imine) intermediate

  • Reduction of the imine to form the secondary amine

Typical reaction conditions would include:

  • Solvent: Methanol or THF

  • Reducing agent: Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN)

  • Temperature: Room temperature to mild heating

  • Potential catalyst: Titanium(IV) isopropoxide

Nucleophilic Substitution

Another possible approach would be the reaction of 3-ethoxybenzyl chloride or bromide with allylamine in the presence of a base.

ReagentPurpose
3-Ethoxybenzyl halideElectrophile
AllylamineNucleophile
K₂CO₃ or Et₃NBase
Acetonitrile or DMFSolvent

Industrial Production Methods

In an industrial setting, the production of this compound might utilize continuous flow reactors to optimize reaction conditions and increase yield. Advanced purification techniques such as high-performance liquid chromatography (HPLC) would likely be employed to ensure the purity of the final product.

Purification Methods

After synthesis, the compound could be purified using common techniques:

Purification MethodSuitabilityComments
Column chromatographyExcellentSilica gel with hexane/ethyl acetate gradient
DistillationGoodUnder reduced pressure
RecrystallizationLimitedAs a salt derivative
ExtractionGoodAcid-base extraction

Chemical Reactivity

Acylation and Alkylation

The secondary amine can undergo acylation with acid chlorides or anhydrides to form amides. It can also be further alkylated to form tertiary amines under appropriate conditions.

ReactionReagentsExpected Product
AcylationAcetyl chloride, Et₃NN-acetyl derivative
AlkylationMethyl iodide, K₂CO₃N-methyl tertiary amine
Carbamate formationChloroformate estersCarbamate derivatives

Oxidation

The amine functionality could be oxidized to form various nitrogen-containing products:

Oxidizing AgentExpected Product
H₂O₂N-oxide
m-CPBAN-oxide
KMnO₄Potential degradation products

Addition Reactions

The terminal alkene in the allyl group can participate in various addition reactions:

Reaction TypeReagentsExpected Product
HydrogenationH₂, Pd/CSaturated propyl derivative
HydrationH₂O, H⁺, Hg²⁺Hydroxypropyl derivative
HalogenationBr₂ or Cl₂Dihalide derivative
Epoxidationm-CPBAEpoxide derivative

Polymerization

Under appropriate conditions, the allyl group could participate in polymerization reactions, particularly in the presence of radical initiators, making this compound potentially useful in polymer chemistry applications.

Electrophilic Aromatic Substitution

The 3-ethoxyphenyl group can undergo electrophilic aromatic substitution reactions:

ReactionReagentsMajor Substitution Positions
NitrationHNO₃, H₂SO₄2,4,6
BrominationBr₂, FeBr₃2,4,6
SulfonationH₂SO₄2,4,6
Friedel-CraftsRCOCl, AlCl₃2,4,6

Ethoxy Group Transformations

The ethoxy group could undergo transformations under specific conditions:

ReactionReagentsExpected Product
DealkylationBBr₃ or HBr3-hydroxyphenyl derivative
TransetherficationROH, acid catalystModified ether

Predicted Reactivity in Common Reaction Types

Reaction TypeExpected ReactivityKey Reactive Site
Nucleophilic additionModerateAllyl group
Electrophilic additionHighAllyl group
Nucleophilic substitutionModerateBenzylic position
Electrophilic aromatic substitutionHighAromatic ring (positions 2,4,6)
OxidationModerateAmine and allyl groups
ReductionLowLimited reducible groups
Acid-base reactionsHighAmine group
Pharmaceutical AreaPotential Application
Central nervous system agentsBuilding block for neuroactive compounds
Anti-inflammatory agentsPrecursor for modified anti-inflammatory drugs
AntihistaminesStructural component in antihistamine synthesis

In a case study evaluating structurally related compounds, N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine demonstrated significant anticancer activity, suggesting potential therapeutic applications in this area.

Chemical Building Blocks

The presence of multiple reactive functional groups makes this compound potentially valuable as a building block for the synthesis of more complex molecules.

Synthetic TargetRelevance of Compound
HeterocyclesPrecursor for nitrogen heterocycles
DendrimersBranching unit in dendrimer synthesis
Modified polymersMonomer for specialized polymers

Materials Science

The unsaturated nature of the allyl group provides opportunities for polymerization and cross-linking applications.

Materials ApplicationPotential Role
AdhesivesCross-linkable component
Specialty coatingsFunctional monomer
Composite materialsInterface modifier

Comparison with Related Compounds

Structural Analogs

Several structural analogs can be compared to N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine:

CompoundStructural DifferenceExpected Property Differences
N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amineEthoxy at para positionDifferent electronic distribution, altered reactivity
N-[(3-methoxyphenyl)methyl]prop-2-en-1-amineMethoxy instead of ethoxySlightly higher polarity, lower lipophilicity
N-[(3-ethoxyphenyl)methyl]propylamineSaturated propyl groupNo alkene reactivity, different conformational behavior
N,3-dimethylbut-2-en-1-amineDifferent structure with simpler substitution patternDifferent reactivity profile and physical properties

Functional Differences

The specific position of the ethoxy group on the aromatic ring and the presence of the allyl group likely confer unique chemical properties compared to structurally similar compounds:

Functional AspectCharacteristics of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine
Electronic distributionMeta-ethoxy creates unique electron distribution pattern
Conformational flexibilityAllyl group provides conformational diversity
Hydrogen bonding capabilitySecondary amine allows for H-bond donation
LipophilicityBalanced by polar and non-polar groups

Future Research Directions

Structure-Activity Relationship Studies

Future research could explore the structure-activity relationships of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine and its derivatives in various biological systems.

Research AreaPotential Focus
Receptor binding studiesAffinity for various biological receptors
Enzyme inhibitionPotential inhibitory activity against selected enzymes
Structure modificationsEffects of systematic structural variations

Catalytic Applications

The compound's structure suggests potential applications in coordination chemistry and catalysis:

Catalytic SystemPotential Role
Transition metal complexesLigand for asymmetric catalysis
OrganocatalysisPrecursor to organocatalysts
Support modificationSurface modifier for heterogeneous catalysts

This approach has precedent in related compounds such as chiral amines, which have been utilized in asymmetric synthesis, particularly as ligands for transition metal catalysts in processes similar to those used in the preparation of compounds like 1-(4-methoxyphenyl)ethylamine .

Synthetic Methodology Development

Development of efficient and selective synthetic routes to this compound represents another potential area for future research:

Synthetic AspectResearch Direction
Green chemistry approachesEnvironmentally friendly synthesis methods
Flow chemistryContinuous flow synthesis optimization
Chiral synthesisMethods for preparing enantiomerically pure forms

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